![molecular formula C8H7F3N2O2 B11804708 7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,2,2-Trifluoroacétyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one est un composé hétérocyclique qui présente un groupe trifluoroacétyle lié à un noyau pyrroloimidazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-(2,2,2-trifluoroacétyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one implique généralement la trifluoroacylation des imidazoles. Une méthode courante implique la réaction de dérivés d'imidazole avec l'anhydride trifluoroacétique dans des conditions contrôlées. La réaction est généralement effectuée dans une atmosphère inerte, comme l'azote ou l'argon, afin d'éviter des réactions secondaires indésirables. La température et le solvant utilisés peuvent varier, mais les solvants courants comprennent le dichlorométhane et l'acétonitrile .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(2,2,2-trifluoroacétyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe trifluoroacétyle peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés d'imidazole substitués.
Applications de la recherche scientifique
Chimie
En chimie, la 7-(2,2,2-trifluoroacétyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour la découverte et le développement de médicaments. Les chercheurs étudient ses effets sur diverses enzymes et récepteurs afin de comprendre ses applications thérapeutiques potentielles .
Médecine
En médecine, des dérivés de ce composé sont explorés pour leur potentiel en tant que produits pharmaceutiques. Le groupe trifluorométhyle est connu pour améliorer la stabilité métabolique et la biodisponibilité des médicaments, faisant de ce composé un échafaudage précieux pour la conception de médicaments .
Industrie
Dans le secteur industriel, la 7-(2,2,2-trifluoroacétyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one est utilisée dans le développement de matériaux avancés. Son incorporation dans les polymères et les revêtements peut améliorer leur résistance thermique et chimique, les rendant adaptés aux applications haute performance .
Mécanisme d'action
Le mécanisme d'action de la 7-(2,2,2-trifluoroacétyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluoroacétyle peut former des liaisons hydrogène et des interactions électrostatiques avec les résidus d'acides aminés dans les protéines, affectant leur fonction. De plus, le composé peut moduler l'activité enzymatique en se liant aux sites actifs ou aux sites allostériques, conduisant à des modifications des voies métaboliques .
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on various enzymes and receptors to understand its potential therapeutic applications .
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their thermal and chemical resistance, making them suitable for high-performance applications .
Mécanisme D'action
The mechanism of action of 7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. Additionally, the compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to changes in metabolic pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(trifluoroacétyl)imidazoles
- 2-trifluoroacétyl-1,3-thiazoles
- 2-trifluoroacétyl-1,3-oxazoles
Unicité
Comparée à des composés similaires, la 7-(2,2,2-trifluoroacétyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one se distingue par son noyau pyrroloimidazole unique. Cette structure fournit des sites supplémentaires pour la fonctionnalisation, permettant la création d'une gamme diversifiée de dérivés aux propriétés adaptées. La présence du groupe trifluoroacétyle améliore encore sa stabilité chimique et sa réactivité, ce qui en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C8H7F3N2O2 |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
7-(2,2,2-trifluoroacetyl)-1,2,3,6-tetrahydropyrrolo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6(15)4-3-5(14)13-2-1-12-7(4)13/h12H,1-3H2 |
Clé InChI |
FGKSMCIIGXOPME-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)CC(=C2N1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


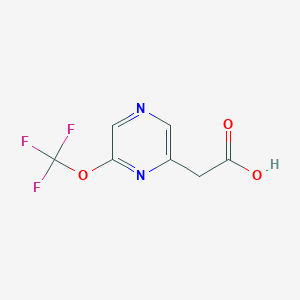
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)


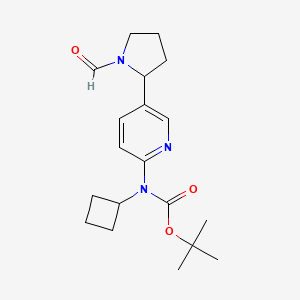

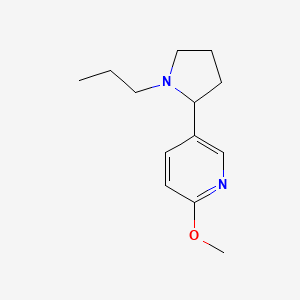
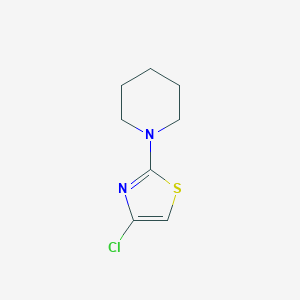
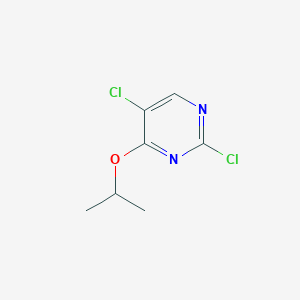
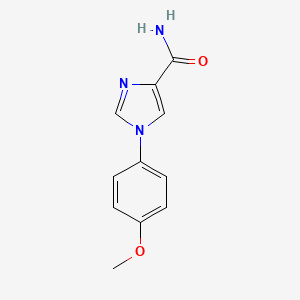
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)
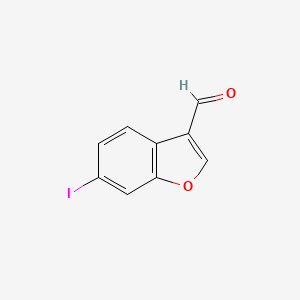
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
